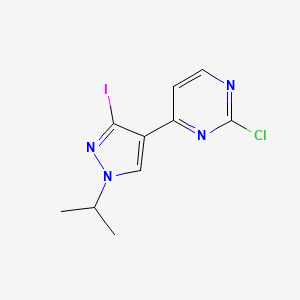

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine

Description

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine (CAS: 1269440-58-5) is a heterocyclic compound with a pyrimidine core substituted at the 4-position by a 3-iodo-1-isopropyl-pyrazole group and at the 2-position by chlorine. Its molecular formula is C₁₀H₁₀ClIN₄, with a molecular weight of 348.57 g/mol and a purity of ≥95% . The compound is a key intermediate in pharmaceuticals, particularly in the synthesis of kinase inhibitors like Encorafenib (a BRAF inhibitor used in cancer therapy) .

Properties

IUPAC Name |

2-chloro-4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClIN4/c1-6(2)16-5-7(9(12)15-16)8-3-4-13-10(11)14-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQXUVPDZGMTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)I)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClIN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701173439 | |

| Record name | 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269440-58-5 | |

| Record name | 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269440-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of 348.57 g/mol. It is primarily researched for its biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound's structure includes a pyrimidine ring substituted with a chloro group and an iodo-isopropyl pyrazole moiety, which contributes to its biological properties.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in targeting various cancer pathways. Pyrazole compounds have shown significant inhibitory activity against key oncogenic targets such as BRAF(V600E), which is crucial in melanoma treatment. Research indicates that the structural modifications in pyrazole derivatives can enhance their antitumor efficacy by improving selectivity and reducing off-target effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies on related pyrazole derivatives suggest that they can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), thereby offering therapeutic potential in inflammatory diseases. This activity may be attributed to the ability of these compounds to modulate signaling pathways involved in inflammation .

Antimicrobial Activity

In addition to antitumor and anti-inflammatory properties, this compound has exhibited antimicrobial activity. Research on similar pyrazole derivatives has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections . The mechanism of action often involves disrupting bacterial cell membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the pyrimidine scaffold can significantly influence their pharmacological profiles. For example, introducing different halogen groups or alkyl substituents can enhance potency against specific targets while minimizing toxicity .

Case Study 1: Antitumor Efficacy

A study focusing on a series of pyrazole derivatives, including this compound, evaluated their efficacy against BRAF(V600E) mutant cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting strong antitumor potential. Further investigation into their mechanism revealed that these compounds induce apoptosis through activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers assessed the anti-inflammatory effects of various pyrazole derivatives in a murine model of acute inflammation. Treatment with this compound resulted in significant reductions in edema and cytokine levels compared to controls. This study highlighted its potential as a therapeutic agent for inflammatory conditions .

Data Table: Biological Activities of Pyrazole Derivatives

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis:

One of the primary applications of this compound is as an intermediate in the synthesis of Encorafenib, a drug used in targeted cancer therapies, particularly for melanoma treatment. Encorafenib functions as a BRAF inhibitor, targeting mutations in the BRAF gene that are commonly associated with certain types of cancer .

2. Anticancer Research:

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of halogen substituents (chlorine and iodine) enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The process may include halogenation and substitution reactions to introduce the chloro and iodo groups effectively .

Case Studies

Case Study 1: Development of Encorafenib

In the development of Encorafenib, researchers utilized this compound as a critical intermediate. The synthesis pathway was optimized for yield and purity, demonstrating the compound's importance in producing effective cancer therapeutics .

Case Study 2: Anticancer Compound Screening

A series of studies focused on screening various pyrimidine derivatives for anticancer activity highlighted compounds structurally related to this compound. These studies revealed promising results in inhibiting tumor growth in vitro and warrant further exploration in vivo .

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the pyrazolopyrimidine family, which is characterized by fused pyrazole and pyrimidine rings. Below is a comparison with structurally related analogs:

Key Observations :

- The target compound’s iodine atom and isopropyl group confer steric bulk and electronic effects distinct from analogs with smaller substituents (e.g., triazole or imidazole).

- The thieno[3,2-d]pyrimidine derivatives (e.g., compounds from ) incorporate a sulfur-containing fused ring, enhancing π-conjugation and altering bioavailability.

Physicochemical and Reactivity Differences

- Iodine Substituent : The iodine atom in the target compound increases molecular weight significantly (348.57 vs. ~250–260 g/mol for analogs) and enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

- Chlorine Reactivity : The 2-Cl position in pyrimidine is a common site for further substitution, as seen in intermediates for kinase inhibitors .

- Steric Effects : The isopropyl group on the pyrazole ring may hinder interactions in biological targets compared to less bulky analogs (e.g., methyl or hydrogen substituents).

Commercial Availability and Cost

- Purity and Pricing : The target compound is available at 95% purity for ¥19,851.00/g , significantly costlier than simpler analogs (e.g., ¥6,171.00/100mg for a related carbamate derivative) . This reflects the expense of iodine-containing intermediates and specialized synthetic routes.

Q & A

Q. What are the common synthetic routes for 2-chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves reacting halogenated pyrimidine intermediates with substituted pyrazole derivatives under basic conditions. For example:

- Step 1: React 2,4-dichloropyrimidine derivatives with 3-iodo-1-isopropyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like N,N-dimethylacetamide (DMA) at room temperature .

- Step 2: Monitor reaction progress using TLC (e.g., 20% EtOAc/heptane) and isolate isomers via flash chromatography.

Optimization Tips:

- Adjust solvent polarity to minimize by-product formation (e.g., DMA vs. DMF).

- Control stoichiometry to favor mono-substitution over di-substitution.

- Use inert atmospheres to prevent oxidation of iodine substituents.

Table 1: Example Reaction Conditions and Yields

| Starting Material | Base | Solvent | Yield (%) | By-Products |

|---|---|---|---|---|

| 2,4-dichloro-5-CF₃-pyrimidine | K₂CO₃ | DMA | 20% | Di-substituted isomer |

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography: Resolve molecular geometry, bond angles (e.g., pyrimidine ring distortions), and substituent orientation. Planarity of the pyrimidine-pyrazole system is confirmed via displacement parameters (e.g., max. deviation: 0.076 Å) .

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns. For example, the pyrazole C-H signal appears as a singlet near δ 8.5 ppm.

- Mass Spectrometry: Confirm molecular weight (348.57 g/mol) via ESI-MS or HRMS.

Key Data from Crystallography:

- Pyrimidine ring angles: 112.8°–129.7° (indicative of electronic effects from substituents).

- CF₃/pyrazole repulsion: F···N distances ~2.72–2.77 Å .

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer: Initial screening focuses on target identification and activity profiling:

- Kinase Inhibition Assays: Test against kinases (e.g., RAF/MEK) due to pyrimidine’s role in ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays.

- Antimicrobial Activity: Evaluate MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains via broth microdilution.

- CYP450 Inhibition: Assess metabolic stability using human liver microsomes and LC-MS quantification .

Note: Substituents like iodine and isopropyl groups may enhance lipophilicity, affecting membrane permeability.

Advanced Research Questions

Q. How can unexpected by-products (e.g., structural isomers) during synthesis be resolved and characterized?

Methodological Answer: Isomeric by-products (e.g., 2-chloro vs. 4-chloro substitution) are common due to competing nucleophilic attack. Mitigation strategies include:

- Chromatographic Separation: Use gradient elution (e.g., 0–40% EtOAc/heptane) to isolate isomers .

- Crystallography vs. Spectroscopy: X-ray diffraction definitively assigns substitution patterns, while NMR coupling constants (e.g., J values for pyrazole protons) provide indirect evidence.

- Computational Modeling: Compare calculated vs. experimental ¹³C chemical shifts to identify isomer dominance.

Case Study:

In a reaction with 2,4-dichloro-5-CF₃-pyrimidine, two isomers formed in a 1:1 ratio. The first eluted isomer was confirmed as 2-chloro-4-pyrazolyl via crystallography .

Q. What mechanistic insights explain substituent effects on biological activity?

Methodological Answer:

- Iodine Substituent: Enhances halogen bonding with protein targets (e.g., kinase hinge regions). Compare IC₅₀ values of iodine vs. bromine analogs.

- Isopropyl Group: Modulates steric bulk and logP. Replace with cyclopropyl to test conformational rigidity effects.

- Pyrimidine Core: Acts as a bioisostere for purines. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins .

Table 2: Substituent Impact on Activity

| Substituent | Role | Example Target |

|---|---|---|

| 3-Iodo | Halogen bonding | Kinases, CYP450 enzymes |

| 1-Isopropyl | Steric shielding | Protease active sites |

Q. How should researchers address discrepancies in spectral data (e.g., NMR or MS)?

Methodological Answer:

- NMR Anomalies: For split signals, check for dynamic processes (e.g., rotamers) using variable-temperature NMR.

- MS Fragmentation: Compare with in silico fragmentation tools (e.g., CFM-ID) to identify unexpected adducts or degradation products.

- Contradictory Crystallography: Re-refine data using SHELXL, adjusting thermal parameters and occupancy for disordered atoms .

Example: A reported molecular ion [M+H]⁺ at m/z 349.5 may split due to isotopic abundance of iodine (²⁷.5% for ¹²⁷I vs. ¹²⁶I). Use high-resolution MS to resolve.

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

- Catalysis: Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions.

- Flow Chemistry: Enhance heat/mass transfer for exothermic steps (e.g., pyrazole substitution).

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity.

Data-Driven Approach:

- Use DoE (Design of Experiments) to optimize temperature, solvent ratio, and stirring speed.

- Compare batch vs. continuous flow yields (e.g., 20% batch vs. 35% flow).

Q. How does the compound’s electronic structure influence its reactivity in further functionalization?

Methodological Answer:

- Electrophilic Aromatic Substitution: The electron-deficient pyrimidine ring directs substitutions to specific positions. Use DFT calculations (e.g., Gaussian) to map electrostatic potentials.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling at the 2-chloro position requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

Case Study:

The 2-chloro group in analogous pyrimidines undergoes efficient displacement with amines or thiols, while the 4-pyrazolyl group remains inert under similar conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.